2-((5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride
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Overview
Description
2-((5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, an oxadiazole ring, and an isoindoline-dione moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride typically involves multiple steps, starting with the preparation of the core structures. The piperidine ring can be synthesized through an iron-catalyzed thermodynamic equilibration of 2-alkenyl 6-substituted piperidines . The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The isoindoline-dione moiety can be synthesized from phthalic anhydride and primary amines .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also crucial.
Chemical Reactions Analysis
Types of Reactions
2-((5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-((5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for cereblon, a protein involved in targeted protein degradation . This interaction leads to the ubiquitination and subsequent degradation of target proteins, which can be exploited for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione hydrochloride
- ®-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride
Uniqueness
What sets 2-((5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride apart from similar compounds is its unique combination of the piperidine, oxadiazole, and isoindoline-dione moieties. This unique structure allows it to participate in a wider range of chemical reactions and interact with different molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H17ClN4O3 |
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Molecular Weight |
348.78 g/mol |
IUPAC Name |
2-[(5-piperidin-3-yl-1,2,4-oxadiazol-3-yl)methyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C16H16N4O3.ClH/c21-15-11-5-1-2-6-12(11)16(22)20(15)9-13-18-14(23-19-13)10-4-3-7-17-8-10;/h1-2,5-6,10,17H,3-4,7-9H2;1H |
InChI Key |
SFTYAXJEXAPFIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C3=O.Cl |
Origin of Product |
United States |
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